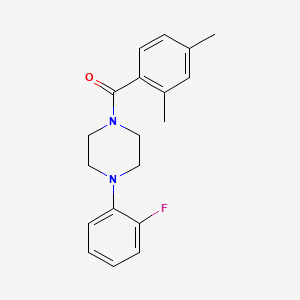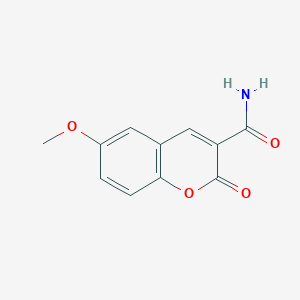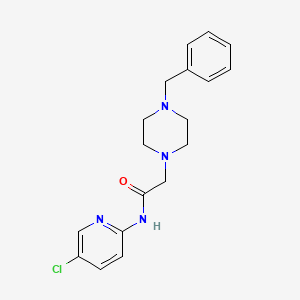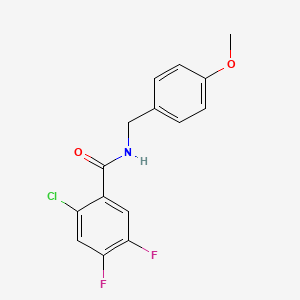![molecular formula C14H12BrNO4 B5772697 {3-bromo-4-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5772697.png)
{3-bromo-4-[(3-nitrobenzyl)oxy]phenyl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{3-bromo-4-[(3-nitrobenzyl)oxy]phenyl}methanol is a chemical compound with the molecular formula C14H12BrNO4. It is commonly used in scientific research for its ability to inhibit certain enzymes and receptors in the body.
Wissenschaftliche Forschungsanwendungen
{3-bromo-4-[(3-nitrobenzyl)oxy]phenyl}methanol has been widely used in scientific research for its ability to inhibit certain enzymes and receptors in the body. It has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which has been linked to improved cognitive function and memory.
The compound has also been shown to inhibit the activity of certain receptors in the body, including the muscarinic acetylcholine receptor and the nicotinic acetylcholine receptor. This inhibition can lead to a variety of effects on the body, including decreased heart rate, decreased blood pressure, and decreased muscle tone.
Wirkmechanismus
The mechanism of action of {3-bromo-4-[(3-nitrobenzyl)oxy]phenyl}methanol involves its ability to bind to and inhibit certain enzymes and receptors in the body. The compound is able to bind to the active site of the enzyme acetylcholinesterase, preventing it from breaking down acetylcholine. This leads to increased levels of acetylcholine in the brain, which can improve cognitive function and memory.
The compound is also able to bind to and inhibit certain receptors in the body, including the muscarinic acetylcholine receptor and the nicotinic acetylcholine receptor. This inhibition can lead to a variety of effects on the body, including decreased heart rate, decreased blood pressure, and decreased muscle tone.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are largely related to its ability to inhibit certain enzymes and receptors in the body. The compound has been shown to increase levels of acetylcholine in the brain, which can improve cognitive function and memory.
The compound has also been shown to decrease heart rate, decrease blood pressure, and decrease muscle tone. These effects are largely due to the compound's ability to bind to and inhibit certain receptors in the body, including the muscarinic acetylcholine receptor and the nicotinic acetylcholine receptor.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using {3-bromo-4-[(3-nitrobenzyl)oxy]phenyl}methanol in lab experiments is its ability to inhibit the activity of the enzyme acetylcholinesterase. This inhibition can lead to increased levels of acetylcholine in the brain, which can improve cognitive function and memory.
One limitation of using the compound in lab experiments is its potential toxicity. The compound has been shown to be toxic to certain cells in the body, and caution should be taken when handling and using the compound in lab experiments.
Zukünftige Richtungen
There are several future directions for research on {3-bromo-4-[(3-nitrobenzyl)oxy]phenyl}methanol. One area of research could focus on the compound's potential as a treatment for cognitive disorders, such as Alzheimer's disease. The compound's ability to increase levels of acetylcholine in the brain could potentially be used to improve cognitive function and memory in patients with these disorders.
Another area of research could focus on the compound's potential as a treatment for cardiovascular disorders, such as hypertension. The compound's ability to decrease heart rate and blood pressure could potentially be used to treat these disorders.
Finally, future research could focus on the development of new compounds based on this compound. These compounds could potentially have improved efficacy and reduced toxicity compared to the original compound, and could be used in a variety of scientific research applications.
Synthesemethoden
{3-bromo-4-[(3-nitrobenzyl)oxy]phenyl}methanol can be synthesized through a multi-step process involving the reaction of various chemical reagents. The first step involves the synthesis of 3-nitrobenzyl alcohol, which is then reacted with 3-bromo-4-hydroxybenzaldehyde to form the desired compound.
Eigenschaften
IUPAC Name |
[3-bromo-4-[(3-nitrophenyl)methoxy]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO4/c15-13-7-10(8-17)4-5-14(13)20-9-11-2-1-3-12(6-11)16(18)19/h1-7,17H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLLOSVGKBHAPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])COC2=C(C=C(C=C2)CO)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-furamide](/img/structure/B5772614.png)

![4-hydroxy-2-{[(2,4,5-trimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5772620.png)
![{[acetyl(ethyl)amino]methyl}[(2-oxo-1-pyrrolidinyl)methyl]phosphinic acid](/img/structure/B5772626.png)
![4-(1,3-benzodioxol-5-yloxy)-2-methyl-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B5772627.png)

![2-({cis-3-[6-(3-hydroxypyrrolidin-1-yl)pyrimidin-4-yl]cyclobutyl}amino)isonicotinamide](/img/structure/B5772644.png)




![4-nitro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5772666.png)

![cyclopropyl[1-(4-fluorobenzyl)-1H-indol-3-yl]methanone](/img/structure/B5772688.png)
